4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide
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Overview
Description
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4-amino-5-mercapto-4H-1,2,4-triazole can be synthesized by reacting thiosemicarbazide with formic acid.
Substitution Reaction: The triazole derivative is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides
- ®-4-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide
Uniqueness
4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is unique due to its specific substitution pattern and the presence of both chloro and mercapto groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13ClN4OS |
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Molecular Weight |
296.78 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H13ClN4OS/c1-7(10-15-16-12(19)17(10)2)14-11(18)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,18)(H,16,19) |
InChI Key |
FHIYTGDNPNKELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1C)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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